N'-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by its unique structure, which includes a brominated indole core and a methoxyphenoxy acetohydrazide moiety.
Preparation Methods
The synthesis of N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available starting materials. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or viral replication, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A simpler brominated indole derivative used in organic synthesis.
The uniqueness of N’-[(3E)-5-Bromo-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide lies in its specific structure, which combines a brominated indole core with a methoxyphenoxy acetohydrazide moiety, potentially offering distinct biological activities and applications.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-11-8-12(20)9-13-17(19(25)23(2)18(11)13)22-21-16(24)10-27-15-7-5-4-6-14(15)26-3/h4-9,25H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFFJBROAJRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=O)COC3=CC=CC=C3OC)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.